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Compound of Interest

Compound Name: (2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Chlorophenyl)diphenylmethanol is a tertiary alcohol that serves as a significant chemical

intermediate and is also identified as an impurity in the synthesis of certain pharmaceutical

compounds. Structurally, it features a central carbinol carbon bonded to two phenyl groups and

one 2-chlorophenyl group. Understanding its spectral properties is crucial for its identification,

characterization, and quality control in research and drug development settings. This guide

provides a comprehensive overview of the available spectral data for (2-
Chlorophenyl)diphenylmethanol, detailed experimental protocols for acquiring such data,

and a visualization of its noted biological activity.

Spectroscopic Data
The following tables summarize the key spectral data for (2-Chlorophenyl)diphenylmethanol,
including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity Assignment

7.15 - 7.65 m Aromatic Protons

5.85 s Hydroxyl Proton (-OH)
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Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectral Data
While specific peak data is proprietary and held in commercial databases, the expected

chemical shifts are in the following ranges.[1]

Chemical Shift (δ) ppm Assignment

125.0 - 145.0 Aromatic Carbons

81.0 - 83.0 Carbinol Carbon (C-OH)

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3500 Strong, Broad O-H Stretch (Alcohol)

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1450 Medium to Strong Aromatic C=C Bending

~1030 Strong C-O Stretch (Tertiary Alcohol)

~750 and ~700 Strong C-H Bending (Out-of-plane)

Sample Preparation: KBr Pellet or Nujol Mull

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

294.1 Moderate
[M]⁺ (Molecular Ion for ³⁵Cl

isotope)

296.1 Lower
[M+2]⁺ (Molecular Ion for ³⁷Cl

isotope)

215.1 High
[M - C₆H₅]⁺ (Loss of a phenyl

group)

183.1 High
[M - C₆H₄Cl]⁺ (Loss of the

chlorophenyl group)

105.1 High [C₆H₅CO]⁺ (Benzoyl cation)

77.1 Moderate [C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of (2-Chlorophenyl)diphenylmethanol in
approximately 0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.
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Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation

delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation: Mix approximately 1-2 mg of (2-Chlorophenyl)diphenylmethanol with

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS)

system.

Procedure (GC-MS):
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Sample Preparation: Dissolve a small amount of (2-Chlorophenyl)diphenylmethanol in a

suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Chromatographic Separation: Inject the sample into the GC, where it is vaporized and

separated on a capillary column (e.g., a non-polar column like DB-5ms).

Mass Analysis: The separated compound is introduced into the mass spectrometer, typically

using Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass

analyzer (e.g., a quadrupole).

Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the complete spectral characterization of

(2-Chlorophenyl)diphenylmethanol.
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Click to download full resolution via product page

Caption: Workflow for the spectral analysis of (2-Chlorophenyl)diphenylmethanol.

Biological Activity: Calcium Channel Inhibition
(2-Chlorophenyl)diphenylmethanol has been identified as a weak calcium channel blocker.

The following diagram illustrates this inhibitory relationship.
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Caption: Inhibition of calcium channels by (2-Chlorophenyl)diphenylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (2-
Chlorophenyl)diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676089#spectral-data-for-2-chlorophenyl-
diphenylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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